

# (+)-Atuveciclib: A Technical Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective, orally bioavailable inhibitor of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] As a key regulator of transcriptional elongation, the inhibition of P-TEFb, and specifically its catalytic subunit Cyclin-Dependent Kinase 9 (CDK9), represents a promising therapeutic strategy in oncology.[4][5] This technical guide provides an in-depth overview of the target profile, kinase selectivity, and methodologies used to characterize (+)-Atuveciclib.

## **Target Profile and Mechanism of Action**

(+)-Atuveciclib's primary target is the CDK9/Cyclin T1 complex, a key component of P-TEFb. [1][6] P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position.[1][4] By binding to and inhibiting the kinase activity of CDK9, Atuveciclib prevents this phosphorylation event.[1]

This inhibition of RNAPII-mediated transcriptional elongation leads to a rapid depletion of short-lived mRNA transcripts of key oncogenes and anti-apoptotic proteins, such as c-Myc and Mcl-1. [7][8] The downregulation of these critical survival proteins induces apoptosis and inhibits proliferation in cancer cells, highlighting the therapeutic potential of selective CDK9 inhibition.



[1][7] The over-activation of P-TEFb is a feature of many cancers, leading to the sustained transcription of genes that promote tumor growth and survival.[1]



Click to download full resolution via product page

Caption: (+)-Atuveciclib's mechanism of action.

## **Kinase Selectivity Profile**

A key feature of **(+)-Atuveciclib** is its high selectivity for CDK9 over other members of the CDK family and the broader kinome. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.[4][9] The inhibitory activity of Atuveciclib against a panel of kinases is summarized in the table below.

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| CDK9/CycT1    | 13[2][10] |
| CDK1/CycB     | 1100[3]   |
| CDK2/CycE     | 1000[3]   |
| CDK3/CycE     | 890[3]    |
| CDK5/p35      | 1600[3]   |
| GSK3α         | 45[10]    |
| GSK3β         | 87[10]    |



Data compiled from multiple sources.[2][3][10]



Click to download full resolution via product page

**Caption:** Kinase selectivity profile of **(+)-Atuveciclib**.

## In Vitro and In Vivo Efficacy

**(+)-Atuveciclib** demonstrates potent anti-proliferative activity across a range of cancer cell lines. This cellular activity is consistent with its mechanism of action, effectively inhibiting the growth of tumors dependent on the transcription of key survival proteins.

| Cell Line | Cancer Type            | IC50 (nM) |
|-----------|------------------------|-----------|
| MOLM-13   | Acute Myeloid Leukemia | 310[10]   |
| HeLa      | Cervical Cancer        | 920[10]   |

In vivo studies using xenograft models have further demonstrated the anti-tumor efficacy of **(+)-Atuveciclib**.[3] Oral administration of Atuveciclib has been shown to result in significant tumor growth inhibition in a dose-dependent manner.[3]

## **Detailed Experimental Protocols**

The characterization of **(+)-Atuveciclib** involves a series of standard and specialized assays to determine its potency, selectivity, and cellular effects.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
- 6. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 7. (R)-Atuveciclib | Atuveciclib | CDK | TargetMol [targetmol.com]
- 8. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [(+)-Atuveciclib: A Technical Guide to its Target Profile and Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605681#atuveciclib-target-profile-and-kinase-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com